1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
1,4,6-Trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound with a bicyclic structure that includes both pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug design .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as purine analogues, have an affinity for enzymes or receptors involved in critical biological processes .
Mode of Action
It’s suggested that it may interact with its targets in a way that affects cellular processes . More research is needed to fully understand the interaction between this compound and its targets.
Biochemical Pathways
It’s known that similar compounds can affect various pathways, leading to downstream effects .
Result of Action
It’s known that similar compounds have shown potent in vitro antiproliferative activity .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
The synthesis of 1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1,4,6-Trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or other substituents on the pyrazole or pyridine rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
1,4,6-Trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can be compared to other pyrazolo[3,4-b]pyridine derivatives, such as:
Etazolate: Used for reducing anxiety and convulsions.
Tracazolate: Another anxiolytic compound.
Cartazolate: Used for its anxiolytic properties.
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and applications.
Properties
IUPAC Name |
1,4,6-trimethyl-2H-pyrazolo[3,4-b]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-5-4-6(2)10-8-7(5)9(13)11-12(8)3/h4H,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCLUVVQJMLNAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NN2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71290-70-5 |
Source
|
Record name | 1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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